
1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylurea" is a complex organic compound that likely falls into the category of heterocyclic compounds, characterized by the presence of atoms of at least two different elements as members of its rings. These compounds often have significant biological activity and are of interest for their potential use in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of compounds similar to "1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylurea" often involves the construction of molecules containing pyridine and pyridazine fragments, starting from arylmethylidene derivatives of furan-2(3H)-ones. These are key building blocks for creating a wide range of biologically active compounds. The synthesis process may involve reactions with guanidine carbonate, leading to specific substituted furanones, under optimal conditions developed for such processes (Aniskova, Grinev, & Yegorova, 2017).
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated using single-crystal X-ray diffraction data, revealing details about molecular geometry, intermolecular hydrogen bonding, and π-π interactions. These interactions play a crucial role in stabilizing the crystal structure of the compound (Rodi, Luis, Martí, Martí‐Centelles, & Ouzidan, 2013).
Chemical Reactions and Properties
Chemical reactions involving furan derivatives can lead to a variety of heterocyclic compounds, demonstrating the versatility of furan-based reagents. These reactions might include methylation, nitration, bromination, sulfation, formylation, and acylation, among others, indicating the compound's ability to undergo electrophilic substitution and other transformations (El’chaninov, Achkasova, & El’chaninov, 2014).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystal structure, are fundamental for understanding the behavior of chemical compounds under various conditions. These properties are often determined through experimental studies involving crystallography and spectroscopy.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to form derivatives, are essential for developing new compounds with potential applications. Studies focusing on the synthesis of N-alkylated derivatives based on furan compounds illustrate the range of possible chemical modifications and the resultant properties of these compounds (El-Essawy & Rady, 2011).
Wissenschaftliche Forschungsanwendungen
Amplification of Phleomycin Effects
- Compounds like 6-methylpyrimidin-4(3H)-ones, which are structurally related to the query compound and have substituents such as furan-3'-yl, have been studied for their role in amplifying the effects of phleomycin against Escherichia coli (Brown & Cowden, 1982).
Interaction with DNA and Proteins
- Compounds like 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine demonstrated strong DNA affinities and showed promising in vitro and in vivo activities against protozoal agents (Ismail et al., 2004).
Agricultural Bioactivity
- Certain polysubstituted pyridine derivatives, such as α-[2-methyl-5-cyano4-(furan-2-yl)-3-ethoxycarboxyl-pyridine-6-thio]acetamide, have been synthesized and shown to possess fungicidal and herbicidal activities (Zheng & Su, 2005).
Synthesis of Heterocyclic Compounds
- Arylmethylidene derivatives of furan-2(3H)-ones, which are structurally related to the compound , are important for synthesizing various heterocyclic compounds containing pyrimidine and pyridazine fragments. These compounds have shown biological activity (Aniskova et al., 2017).
Antiprotozoal Agents
- Compounds like 2-[5-(4-Amidinophenyl)-furan-2-yl]-imidazo[1,2-a]pyridine-6-carbonitrile have shown significant antiprotozoal activity, demonstrating their potential in medicinal chemistry (Ismail et al., 2004).
Antioxidant Properties
- Transition metal complexes with ligands structurally related to 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylurea have been synthesized and demonstrated significant antioxidant activity. These complexes have also shown interactions with nucleic acids and bovine serum albumin (Sathyadevi et al., 2012).
Multi-Component Synthesis
- The development of methods for synthesizing functionalized thieno[2,3-b]pyridines, including compounds with furan-2-yl groups, has been achieved through multi-component condensation reactions (Dyachenko et al., 2019).
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use or application. Without more information, it’s difficult to speculate on this.
Eigenschaften
IUPAC Name |
1-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-19(20-10-8-15-4-2-1-3-5-15)22-13-16-6-7-18(21-12-16)17-9-11-24-14-17/h1-7,9,11-12,14H,8,10,13H2,(H2,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPUKGOLRIPALH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,4R)-4-[(propan-2-yl)amino]oxolan-3-ol](/img/structure/B2493882.png)

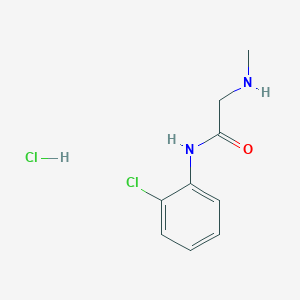
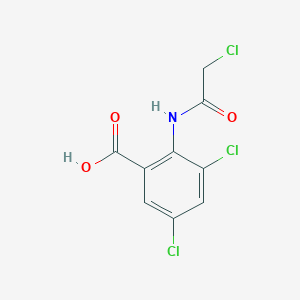
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2493888.png)
![N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2493889.png)

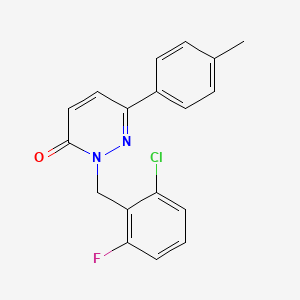
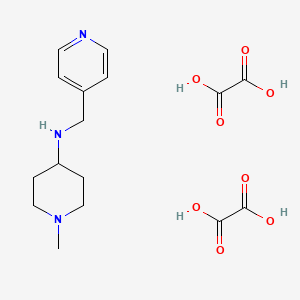
![(4S)-4-phenyl-3-[(E)-3-phenylprop-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B2493895.png)
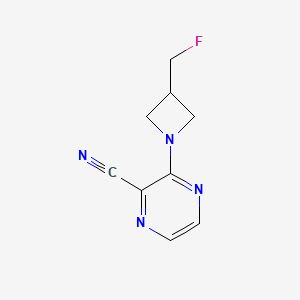
![3-(4-ethoxyphenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2493899.png)
![7-(3-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2493901.png)
![methyl 2-(2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2493902.png)